molecular formula C8H9F5OS B1440867 1-Ethoxy-4-(pentafluorosulfanyl)benzene CAS No. 1272542-12-7

1-Ethoxy-4-(pentafluorosulfanyl)benzene

Cat. No.: B1440867
CAS No.: 1272542-12-7
M. Wt: 248.22 g/mol
InChI Key: OCZFJHFFKWMEAX-UHFFFAOYSA-N
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Description

1-Ethoxy-4-(pentafluorosulfanyl)benzene is a chemical compound with the molecular formula C8H9F5OS and a molecular weight of 248.21 g/mol . This compound is characterized by the presence of an ethoxy group (-OCH2CH3) and a pentafluorosulfanyl group (-SF5) attached to a benzene ring. The pentafluorosulfanyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Scientific Research Applications

1-Ethoxy-4-(pentafluorosulfanyl)benzene has several applications in scientific research:

Mechanism of Action

Target of Action

It’s known that the pentafluorosulfanyl group is a strong electron withdrawing group , which suggests that it may interact with electron-rich sites in biological systems.

Mode of Action

1-Ethoxy-4-(pentafluorosulfanyl)benzene, due to the presence of the pentafluorosulfanyl group, is likely to undergo electrophilic aromatic substitution reactions at the meta position . This suggests that the compound could interact with its targets by forming covalent bonds, leading to changes in the target’s structure and function.

Pharmacokinetics

Its high chemical stability suggests that it might have good bioavailability and could be resistant to metabolic breakdown.

Action Environment

This compound possesses high chemical stability under a wide range of conditions including oxidizing, reducing, strongly acidic, and strongly basic environments . This suggests that environmental factors may have less influence on its action, efficacy, and stability compared to other compounds.

Preparation Methods

One common method involves the reaction of 4-ethoxyphenyl magnesium bromide with sulfur tetrafluoride (SF4) under controlled conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethoxy-4-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy group can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the pentafluorosulfanyl group.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Ethoxy-4-(pentafluorosulfanyl)benzene can be compared with other similar compounds such as:

    1-Methoxy-4-(pentafluorosulfanyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group (-CF3) instead of a pentafluorosulfanyl group.

    1-Ethoxy-4-(fluorosulfonyl)benzene: Contains a fluorosulfonyl group (-SO2F) instead of a pentafluorosulfanyl group.

The uniqueness of this compound lies in the strong electron-withdrawing effect of the pentafluorosulfanyl group, which can significantly alter the compound’s reactivity and properties compared to its analogs .

Properties

IUPAC Name

(4-ethoxyphenyl)-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F5OS/c1-2-14-7-3-5-8(6-4-7)15(9,10,11,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZFJHFFKWMEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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